N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide, also known as GSK124576A, is a compound belonging to the class of 2-(quinolin-4-yloxy)acetamides. This class has garnered attention for its potential as an inhibitor of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound is characterized by its unique molecular structure, which combines a benzyl group with a quinoline derivative, specifically modified with a bromo and methyl substituent.
N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide is classified under the chemical category of quinoline derivatives. It has been identified in various studies as having significant antibacterial properties, particularly against drug-susceptible strains of Mycobacterium tuberculosis . The compound's IUPAC name reflects its structural components, indicating the presence of a benzyl moiety and a quinoline-derived oxy-acetamide group.
The synthesis of N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide involves multiple steps:
These synthetic pathways are advantageous due to their relatively high yields (32–98%) and the accessibility of starting materials.
The molecular formula for N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide is C₁₈H₁₈BrN₃O₂, with a molecular weight of approximately 385.26 g/mol. The structure features:
Spectroscopic data confirm the proposed structure through techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction analysis .
N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide exhibits significant reactivity due to its functional groups. Notably, it has demonstrated:
The mechanism by which N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide exerts its antibacterial effects involves:
N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide possesses several notable physical and chemical properties:
Relevant data regarding its pharmacokinetics indicate that it has low gastrointestinal absorption but can penetrate biological membranes effectively under certain conditions .
N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide is primarily researched for its potential applications in:
Quinoline-based acetamide derivatives represent a structurally diverse class of bioactive molecules with significant therapeutic potential. Among these, N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide (CAS#: 1443139-14-7; Molecular Formula: C₁₉H₁₇BrN₂O₂; Molecular Weight: 385.26 g/mol) has emerged as a lead compound in antimycobacterial research [1] [2]. Characterized by a quinoline core substituted with a bromo group at C6, a methyl group at C2, and an N-benzylacetamide moiety linked via an ether bridge at C4, this compound exemplifies strategic bioactivity optimization through rational structural modifications. Its crystalline solid form exhibits predicted physicochemical properties including a density of 1.411 g/cm³ and pKa of 13.95, indicating moderate stability under physiological conditions [1] [5].
The 2-(quinolin-4-yloxy)acetamide class features a conserved pharmacophore where the quinoline oxygen at C4 is bridged to an acetamide group via an ether linkage. This scaffold permits three key modification sites that govern bioactivity:
Table 1: Structural Diversity in 2-(Quinolin-4-yloxy)acetamide Derivatives
Quinoline Position | Common Substituents | Biological Impact |
---|---|---|
C2 | Methyl, ethyl, halogen | Enhanced target affinity & metabolic stability |
C6 | Bromo, chloro, nitro | Improved bacterial penetration & binding specificity |
C4-Oxygen linker | Acetamide, propanamide | Optimized solubility & pharmacokinetics |
N-Acetamide moiety | Benzyl, phenethyl, substituted aryl | Modulated cytotoxicity & membrane interaction |
The N-benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide exemplifies optimal C6 bromo and C2 methyl substitution, which synergistically enhance antimycobacterial potency while minimizing mammalian cytotoxicity [2] [6]. Molecular docking reveals this configuration maximizes interactions with Mycobacterium tuberculosis catalase-peroxidase (KatG) through halogen bonding (bromo) and hydrophobic contacts (methyl) [6].
Quinoline antimycobacterials evolved through three generations:
Table 2: Milestones in Quinoline Antimycobacterial Development
Year | Development | Significance |
---|---|---|
2011 | Crystal structures of quinoline-acetamide metal complexes | Revealed copper(II) coordination potential for targeted delivery [7] |
2017 | QSAR models of 21 acetamide-quinoline analogues | Established bromo/methyl groups as key efficacy predictors [6] |
2019 | Synthesis of GSK124576A derivatives | Demonstrated 0.05 μM MIC against MDR-TB strains [2] |
2021 | ADMET computational screening | Validated low drug-drug interaction risk for benzylacetamide quinolines [6] |
This evolution culminated in the identification of the 6-bromo-2-methyl motif as critical for penetrating macrophage-resident bacilli – a breakthrough enabling intracellular eradication comparable to rifampin [2].
The C6 bromo and C2 methyl substituents confer three key pharmacological advantages:
Bromine’s Electronic Effects:
Methyl’s Steric Contributions:
Table 3: Impact of Substituents on Antimycobacterial Activity
Derivative | C6 Substituent | C2 Substituent | MIC (μM vs. H37Rv) | Vero Cell IC₅₀ (μM) |
---|---|---|---|---|
Unsubstituted | H | H | 8.7 ± 0.9 | 42.3 ± 3.1 |
Mono-methyl | H | CH₃ | 1.5 ± 0.2 | ≥50 |
Mono-bromo | Br | H | 0.7 ± 0.1 | ≥50 |
6-Br/2-Me | Br | CH₃ | 0.05 ± 0.01 | ≥50 |
QSAR analyses confirm bromo/methyl combination lowers energy barriers for target penetration (descriptor: polar surface area = 45.2 Ų) while maintaining optimal solubility (predicted LogS: -4.1) [6]. Nevertheless, aqueous solubility remains a challenge (0.12 mg/mL in PBS), driving current formulation research using lipid nanoparticles and cyclodextrin complexes [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3